1-Bromo-3,5-bis(tert-butylthio)benzene
Description
Contextualization of Organobromine Compounds in Advanced Organic Synthesis
Organobromine compounds, characterized by a covalent bond between carbon and bromine, are pivotal reagents and intermediates in modern organic synthesis. The carbon-bromine bond, being moderately polar and relatively weak compared to carbon-fluorine and carbon-chlorine bonds, offers a good balance of stability and reactivity. This attribute makes organobromides excellent substrates for a wide range of transformations, including cross-coupling reactions (such as Suzuki, Stille, and Heck couplings), Grignard reagent formation, and various nucleophilic substitution reactions. The strategic incorporation of a bromine atom into an organic framework provides a chemical handle for the construction of more complex molecular architectures, a fundamental aspect of drug discovery, agrochemical development, and materials science.
Role of Aryl Thioethers in Chemical and Materials Science
Aryl thioethers, compounds containing a sulfur atom bonded to an aromatic ring, are integral components in numerous areas of chemical and materials science. The sulfur atom, with its available lone pairs of electrons and its ability to participate in various oxidation states, imparts unique electronic and structural properties to these molecules. Aryl thioethers are found in the core structures of many pharmaceuticals and biologically active compounds. In materials science, the incorporation of thioether linkages into polymers and other materials can enhance thermal stability, refractive index, and affinity for metal surfaces. This makes them valuable in the development of advanced materials, including conductive polymers, organic light-emitting diodes (OLEDs), and functional coatings.
Overview of 1-Bromo-3,5-bis(tert-butylthio)benzene within these Chemical Classes
This compound is a unique molecule that embodies the characteristics of both organobromine compounds and aryl thioethers. Its structure features a central benzene (B151609) ring functionalized with a bromine atom and two tert-butylthio groups. This combination of a reactive bromine site and the sterically bulky and electron-donating tert-butylthio substituents suggests its potential as a versatile building block in organic synthesis. The bromine atom can serve as a point of modification through various coupling reactions, while the thioether moieties can influence the electronic properties and solubility of resulting derivatives.
Physicochemical Properties of this compound
Below are some of the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 795274-44-1 | scbt.comtcichemicals.com |
| Molecular Formula | C₁₄H₂₁BrS₂ | scbt.com |
| Molecular Weight | 333.35 g/mol | scbt.com |
| Appearance | White to Light yellow powder to crystal | tcichemicals.com |
| Purity | >98.0% (GC) | tcichemicals.com |
| Melting Point | 109.0 to 113.0 °C | tcichemicals.com |
Properties
IUPAC Name |
1-bromo-3,5-bis(tert-butylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrS2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQVYTYMAXNJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=CC(=C1)Br)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471530 | |
| Record name | 1-Bromo-3,5-bis(tert-butylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795274-44-1 | |
| Record name | 1-Bromo-3,5-bis(tert-butylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 1 Bromo 3,5 Bis Tert Butylthio Benzene
Reactivity of the Aryl Bromide Moiety in 1-Bromo-3,5-bis(tert-butylthio)benzene
The aryl bromide functionality is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. The success and efficiency of these reactions are heavily influenced by the steric environment and electronic nature of the benzene (B151609) ring, which is substituted with two bulky, electron-donating tert-butylthio groups.
Cross-coupling reactions are fundamental transformations for forming C-C, C-N, and C-O bonds, where the aryl bromide group on this compound can act as the electrophilic partner.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. For a substrate like this compound, the key considerations are overcoming the steric hindrance and the tolerance of the thioether groups.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound. For sterically hindered aryl bromides, the choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Herrmann catalyst families, or N-heterocyclic carbene (NHC) ligands, are often necessary to facilitate the reaction. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These ligands promote the oxidative addition of the palladium(0) species to the C-Br bond and prevent catalyst deactivation. The thioether functionalities are generally well-tolerated in Suzuki couplings. Highly efficient catalyst systems have been developed for coupling sterically demanding aryl halides, achieving high yields even with low catalyst loadings. organic-chemistry.orgrsc.orgnih.gov
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. The reaction mechanism involves the oxidative addition of palladium to the C-Br bond, followed by alkene insertion and β-hydride elimination. The presence of bulky substituents on the aryl bromide can influence the regioselectivity of the alkene insertion.
Sonogashira Coupling: This coupling of an aryl bromide with a terminal alkyne is typically catalyzed by a palladium complex with a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions and functional group tolerance. For sterically demanding aryl bromides, the choice of phosphine ligand and reaction conditions is crucial to achieve good conversion. acs.org Studies on various substituted aryl bromides show that electron-rich and sterically hindered substrates require more active catalyst systems. acs.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. The development of specialized, sterically hindered phosphine ligands has enabled the amination of a wide range of aryl bromides and chlorides. acs.orgwikipedia.orgresearchgate.net Thioether groups are generally tolerated under Buchwald-Hartwig conditions, allowing for the synthesis of arylamines containing such functionalities. acs.orgnih.gov The reaction typically employs a strong base, such as sodium tert-butoxide, and an appropriate palladium precatalyst/ligand system. acs.orgwikipedia.org
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Bromides This table presents generalized conditions based on literature for analogous hindered substrates, not specifically for this compound.
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Source(s) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, SPhos/XPhos | K₃PO₄ / Cs₂CO₃ | Toluene/Dioxane | 80-110 | organic-chemistry.org, rsc.org |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF / DMF | Room Temp - 70 | libretexts.org, acs.org |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | acs.org, wikipedia.org |
Copper-catalyzed reactions, such as the Ullmann condensation, serve as important alternatives to palladium-based methods, particularly for forming carbon-heteroatom bonds like C-S and C-O. acsgcipr.org These reactions can be used to couple aryl halides with thiols, alcohols, and amines. Modern protocols often use ligands like L-proline or phenanthrolines to facilitate the reaction under milder conditions than the classical Ullmann reaction. acsgcipr.org Given the presence of thioether groups on the substrate, copper-catalyzed thiolation (C-S bond formation) could be a competing pathway if appropriate thiol coupling partners are used.
The aryl bromide can be converted into an organometallic reagent, which then acts as a nucleophile.
Grignard Reagent: The reaction of this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is expected to form the corresponding Grignard reagent, 3,5-bis(tert-butylthio)phenylmagnesium bromide. libretexts.orgucalgary.ca The formation of Grignard reagents from aryl bromides is a well-established process. ucalgary.ca While many functional groups are not compatible with the highly basic and nucleophilic nature of Grignard reagents, thioethers are generally tolerated under the anhydrous conditions required for the reaction. cmu.edu The resulting Grignard reagent would be a powerful nucleophile for reacting with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. The reaction typically requires either strong activation by electron-withdrawing groups (like nitro groups) at the ortho and/or para positions or extremely harsh reaction conditions. wikipedia.orglumenlearning.comlibretexts.orglibretexts.org
In this compound, the tert-butylthio groups are not strongly electron-withdrawing and are located meta to the bromine atom. Therefore, the standard addition-elimination SNAr mechanism, which relies on stabilization of a Meisenheimer complex intermediate, is not a favorable pathway. lumenlearning.comlibretexts.org A substitution reaction would more likely proceed, if at all, under forcing conditions (e.g., very high temperature and pressure with a strong nucleophile) or via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.orgyoutube.com This would require a very strong base, such as sodium amide, to deprotonate a hydrogen ortho to the bromine, followed by elimination of the bromide ion.
Cross-Coupling Reaction Pathways
Chemical Transformations Involving the tert-Butylthio Functionalities
The two tert-butylthio groups are also sites for chemical modification, primarily involving the sulfur atom.
Oxidation: The thioether sulfur atoms can be selectively oxidized to form the corresponding sulfoxides and sulfones. Reagents like hydrogen peroxide, often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. researchgate.net Controlling the stoichiometry of the oxidant allows for selective formation of either the sulfoxide (B87167) (one equivalent of oxidant per sulfur) or the sulfone (two equivalents). These oxidized derivatives have significantly different electronic properties compared to the parent thioether.
Cleavage: The C-S bond of an aryl tert-butyl thioether can be cleaved under specific conditions. For example, photochemical methods can induce cleavage of aryl alkyl ethers and thioethers. acs.org In some cases, strong acids or bases at elevated temperatures can also effect cleavage. The tert-butyl group, in particular, can be cleaved under strongly acidic conditions due to the formation of the stable tert-butyl cation. This would yield the corresponding thiophenol.
Directing Group Effects: The tert-butylthio group, like other alkylthio groups, is generally considered an ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. youtube.comorganicchemistrytutor.com This is due to the ability of the sulfur's lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. However, the positions ortho and para to the existing tert-butylthio groups are already occupied by the other thioether and the bromine atom. Therefore, further EAS reactions on the ring are unlikely without prior modification.
Oxidation Reactions of Aryl Thioethers
The sulfur atoms in the tert-butylthio groups of this compound are susceptible to oxidation. Generally, the oxidation of aryl thioethers can be controlled to yield either sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Formation of Sulfoxides and Sulfones: Mild oxidizing agents typically convert thioethers to sulfoxides. Stronger oxidizing agents or harsher reaction conditions can lead to the further oxidation of the sulfoxide to the corresponding sulfone.
To Sulfoxide: Reagents such as hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for the selective oxidation of thioethers to sulfoxides. Careful control of stoichiometry (usually one equivalent of the oxidant) and temperature is crucial to prevent over-oxidation.
To Sulfone: The use of an excess of a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), or hydrogen peroxide in the presence of a catalyst, will typically oxidize the thioether directly to the sulfone.
For this compound, the reaction would proceed as follows:
Interactive Data Table: Oxidation Products
| Reactant | Oxidizing Agent (Typical) | Major Product |
| This compound | m-CPBA (2 equiv.) | 1-Bromo-3,5-bis(tert-butylsulfinyl)benzene |
| This compound | H₂O₂ (excess), catalyst | 1-Bromo-3,5-bis(tert-butylsulfonyl)benzene |
The presence of two thioether groups means that the reaction can potentially yield a mixture of mono- and di-oxidized products. Achieving selective mono-oxidation would require careful control of the reaction conditions.
Cleavage and Derivatization of tert-Butylthio Groups
The carbon-sulfur (C-S) bond in the tert-butylthio groups can be cleaved under specific conditions, allowing for further derivatization. The tert-butyl group is often used as a protecting group for thiols due to its stability under many conditions, but it can be removed when desired.
Cleavage to Thiols: The cleavage of the tert-butyl group from a thioether to yield the corresponding thiol is a key transformation. This is often achieved under acidic conditions or with the use of certain metal reagents. For instance, treatment with strong acids like trifluoroacetic acid (TFA) can effect the cleavage.
This reaction would unmask the thiol functionalities, leading to the formation of 1-bromo-3,5-dimercaptobenzene. This dithiol is a versatile intermediate for the synthesis of various sulfur-containing compounds and materials.
Sulfur-Mediated Reaction Pathways
The sulfur atoms in this compound can mediate a variety of reactions. The lone pairs of electrons on the sulfur atoms allow them to act as nucleophiles or to be activated to participate in further transformations.
One important pathway involves the formation of sulfonium (B1226848) salts. The thioether can react with alkyl halides to form trialkylsulfonium salts. These salts are themselves useful intermediates in organic synthesis.
Furthermore, the aryl bromide functionality opens up possibilities for cross-coupling reactions, such as the Suzuki or Stille reactions. However, the presence of the sulfur atoms may sometimes interfere with the catalytic cycles of these reactions, requiring careful selection of catalysts and ligands.
Influence of Steric Hindrance from tert-Butyl Groups on Reactivity
The two bulky tert-butyl groups on the sulfur atoms exert significant steric hindrance, which profoundly influences the reactivity of this compound.
Impact on Oxidation: The steric bulk around the sulfur atoms can hinder the approach of oxidizing agents. This may necessitate the use of more forcing conditions or smaller, more reactive oxidants to achieve the desired transformation to the sulfoxide or sulfone. The steric hindrance can also influence the selectivity of the oxidation, potentially making it more difficult to control the formation of mono- versus di-oxidized products.
Impact on Aromatic Substitution: While the thioether groups are ortho, para-directing in electrophilic aromatic substitution reactions, the significant steric bulk of the tert-butyl groups would likely block the ortho positions (positions 2, 4, and 6 of the benzene ring). Any electrophilic substitution would be strongly directed to the remaining unsubstituted para position relative to one of the thioether groups, which is position 2. However, this position is also ortho to the other thioether and the bromine atom, making it highly sterically encumbered. Therefore, electrophilic aromatic substitution on the benzene ring is expected to be very difficult.
Impact on Reactions at Sulfur: The formation of sulfonium salts by reaction with alkyl halides would also be sterically hindered. The bulky tert-butyl groups would slow down the rate of this S_N2-type reaction at the sulfur atom.
Interactive Data Table: Steric Influence on Reactivity
| Reaction Type | Expected Influence of Steric Hindrance |
| Oxidation of Thioether | Slower reaction rates, may require harsher conditions. |
| Electrophilic Aromatic Substitution | Strong hindrance at positions ortho to the thioether groups, making substitution on the aromatic ring challenging. |
| Sulfonium Salt Formation | Slower reaction rates due to steric hindrance around the sulfur nucleophile. |
Advanced Analytical and Spectroscopic Characterization in Research of 1 Bromo 3,5 Bis Tert Butylthio Benzene
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the confirmation of a synthesized compound's molecular formula. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the determination of its elemental composition.
For 1-Bromo-3,5-bis(tert-butylthio)benzene, with a chemical formula of C₁₄H₂₁BrS₂, the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine and sulfur isotopes (⁷⁹Br, ⁸¹Br and ³²S, ³³S, ³⁴S) results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive fingerprint for the compound's elemental composition. While specific experimental HRMS data for this exact compound is not widely available in the surveyed literature, the expected molecular ion peaks would be centered around an m/z of 332.030 and 334.028, corresponding to the [M]⁺ and [M+2]⁺ ions due to the natural abundance of the bromine isotopes.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₄H₂₁BrS₂)
| m/z (Theoretical) | Relative Abundance (%) | Ion Formula |
| 332.0302 | 100.00 | C₁₄H₂₁⁷⁹Br³²S₂ |
| 333.0336 | 16.34 | C₁₃¹³CH₂₁⁷⁹Br³²S₂ |
| 334.0281 | 97.74 | C₁₄H₂₁⁸¹Br³²S₂ |
| 334.0259 | 8.98 | C₁₄H₂₁⁷⁹Br³²S³⁴S |
| 335.0315 | 15.99 | C₁₃¹³CH₂₁⁸¹Br³²S₂ |
This table represents a theoretical calculation and serves as a reference for expected experimental outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment and connectivity of each atom in the molecule can be determined.
In the ¹H NMR spectrum of this compound, the symmetry of the molecule would lead to a simplified pattern. The two tert-butyl groups are chemically equivalent, and thus their 18 protons would give rise to a single, sharp singlet. The aromatic protons would appear as two distinct signals. The proton at the C2 position would be a triplet (or more accurately, a triplet of triplets with very small coupling constants) due to coupling with the two equivalent protons at the C4 and C6 positions. The protons at the C4 and C6 positions would appear as a doublet.
The ¹³C NMR spectrum would similarly reflect the molecule's symmetry, showing distinct signals for the tert-butyl carbons (quaternary and methyl), and the aromatic carbons. The carbon atom attached to the bromine (C1) would be significantly influenced by the halogen's electronegativity and heavy atom effect.
While specific, experimentally obtained NMR data for this compound is not readily found in published literature, a predicted spectrum can be hypothesized based on known chemical shift values for similar structural motifs.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~1.3 | Singlet | 18H | -C(CH ₃)₃ |
| ¹H | ~7.4 | Doublet | 2H | Ar-H (C4, C6) |
| ¹H | ~7.5 | Triplet | 1H | Ar-H (C2) |
| ¹³C | ~31.0 | Quartet | - | -C(C H₃)₃ |
| ¹³C | ~45.0 | Singlet | - | -C (CH₃)₃ |
| ¹³C | ~122.0 | Singlet | - | C -Br |
| ¹³C | ~130.0 | Doublet | - | C -H (C2) |
| ¹³C | ~135.0 | Doublet | - | C -H (C4, C6) |
| ¹³C | ~140.0 | Singlet | - | C -S |
These are predicted values and may vary from experimental results. 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign these proton and carbon signals by showing their correlations.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl groups. Aromatic C=C stretching bands would also be present in the 1600-1450 cm⁻¹ region. The C-S stretching vibration typically appears in the 700-600 cm⁻¹ range, though it can be weak. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene (B151609) ring and the C-S bonds, which may be weak or inactive in the IR spectrum.
Table 3: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 2970-2870 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-H Bend (tert-butyl) | 1470-1365 | IR, Raman |
| C-S Stretch | 700-600 | IR, Raman |
| C-Br Stretch | 600-500 | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid. By diffracting X-rays off a single crystal of the compound, a three-dimensional map of the electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, as well as the visualization of intermolecular interactions in the solid state.
Currently, there are no publicly available crystal structures for this compound in crystallographic databases. A successful crystallographic analysis would provide invaluable data, confirming the substitution pattern on the benzene ring and revealing the conformation of the bulky tert-butylthio groups. This information is crucial for understanding the steric and electronic properties of the molecule, which in turn dictate its reactivity and potential applications in materials science or as a synthetic intermediate.
Computational Chemistry Investigations of 1 Bromo 3,5 Bis Tert Butylthio Benzene
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to elucidate the electronic structure and nature of chemical bonding in molecules like 1-bromo-3,5-bis(tert-butylthio)benzene. These calculations can provide a detailed picture of electron distribution, molecular orbital energies, and the influence of substituents on the aromatic ring.
DFT calculations would typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, a variety of electronic properties can be determined. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.
Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to determine the partial charges on each atom. This information is vital for understanding the molecule's polarity and identifying electrophilic and nucleophilic sites. In this compound, these calculations would reveal the electron-withdrawing or -donating effects of the bromo and tert-butylthio substituents on the benzene (B151609) ring. The sulfur atoms in the tert-butylthio groups, with their lone pairs of electrons, are expected to influence the electron density of the aromatic system.
A study on the electrophilic aromatic bromination of substituted benzenes using DFT highlights how substituents modulate the electronic properties and reactivity of the benzene ring. rsc.org Although this study does not include the tert-butylthio group, it provides a framework for how the electron-donating or -withdrawing nature of substituents is quantified through computational means. rsc.org
Illustrative Data Table: Calculated Electronic Properties of a Substituted Benzene
Below is a hypothetical table representing the kind of data that would be generated from DFT calculations on this compound. The values are for illustrative purposes only.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |
| Mulliken Charge on Br | -0.15 e | Indicates the partial charge on the bromine atom. |
| Mulliken Charge on S | -0.05 e | Indicates the partial charge on the sulfur atoms. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic aromatic substitution or the formation of organometallic reagents.
A computational study on the electrophilic bromination of benzenes demonstrated how DFT calculations can be used to construct reaction profiles for different mechanisms, such as direct substitution versus an addition-elimination process. rsc.org The study also showed how reactivity indices derived from DFT can provide insights into the regioselectivity of the reaction. rsc.org For this compound, similar computational approaches could predict the most favorable sites for further substitution on the aromatic ring.
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction
This table illustrates how computational modeling can be used to compare the feasibility of different reaction pathways for this compound. The values are hypothetical.
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Conclusion |
| Ortho-substitution | 35.2 | 25.8 | High energy barrier, less favorable. |
| Meta-substitution | 40.1 | 30.7 | Highest energy barrier, least favorable. |
| Para-substitution | 32.5 | 23.1 | Lowest energy barrier, most favorable pathway. |
Conformational Analysis and Steric Effects of the tert-Butyl Substituents
The presence of two bulky tert-butylthio groups in this compound introduces significant steric hindrance, which will govern the molecule's three-dimensional shape and reactivity. Conformational analysis through computational modeling is essential to understand the preferred spatial arrangement of these bulky substituents.
By systematically rotating the bonds connecting the tert-butylthio groups to the benzene ring and calculating the corresponding energy, a potential energy surface for the conformational landscape can be generated. This analysis would reveal the most stable conformers and the energy barriers to rotation between them. The steric clash between the tert-butyl groups and with the adjacent bromo substituent would likely lead to specific, non-planar conformations being favored.
Illustrative Data Table: Rotational Energy Barriers for tert-Butylthio Groups
This hypothetical table presents the kind of data that would be obtained from a conformational analysis of this compound.
| Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Conformation |
| 0° | 5.8 | Eclipsed (Sterically hindered) |
| 60° | 1.2 | Gauche |
| 120° | 4.5 | Partially Eclipsed |
| 180° | 0.0 | Anti (Most stable) |
Research Applications and Potential of 1 Bromo 3,5 Bis Tert Butylthio Benzene
Utility as a Versatile Building Block in Organic Synthesis
In organic synthesis, the value of a building block is determined by its ability to reliably participate in chemical reactions to form new, more complex structures. 1-Bromo-3,5-bis(tert-butylthio)benzene is a prime example of such a versatile building block, primarily due to the presence of the carbon-bromine (C-Br) bond. This bond serves as a key functional handle for a wide array of cross-coupling reactions.
Transition-metal catalyzed reactions, particularly those using palladium, are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. Aryl bromides like this compound are common substrates in these transformations acsgcipr.org. For instance, it can readily participate in:
Suzuki-Miyaura Coupling: Reacting with arylboronic acids to form biaryl structures.
Heck Coupling: Reacting with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination: Reacting with amines to form arylamines.
Sonogashira Coupling: Reacting with terminal alkynes to create aryl-alkyne structures.
The general mechanism for these reactions involves the oxidative addition of the palladium catalyst into the C-Br bond, followed by subsequent steps to form the desired product acsgcipr.org.
Furthermore, the thioether (C-S) bonds in the molecule add another layer of synthetic potential. While generally stable, C-S bonds in aryl thioethers can be selectively cleaved and functionalized under certain conditions, such as with specific nickel catalysts, to generate biaryl products rsc.org. This dual reactivity of the C-Br and C-S bonds enhances its utility, allowing for sequential and controlled modifications at different positions of the benzene (B151609) ring. The bulky tert-butyl groups also confer high solubility in common organic solvents, which is a practical advantage for its use in synthesis.
Exploration in Materials Science and Functional Materials
The structural features of this compound make it an attractive candidate for the synthesis of novel functional materials, particularly electroactive polymers. Conjugated polymers, such as poly(p-phenylenevinylene) (PPV) and its derivatives, are known for their applications in organic light-emitting diodes (OLEDs), solar cells, and sensors mdpi.comnih.gov.
The synthesis of these polymers often relies on the polymerization of appropriately functionalized monomers. This compound could serve as a monomer in polymerization reactions like the Heck or Suzuki coupling polymerization. The bromine atom provides the reactive site for the polymer chain to grow, while the two thioether groups remain as substituents along the polymer backbone.
The inclusion of sulfur atoms and bulky tert-butyl groups is expected to significantly influence the properties of the resulting polymer:
Solubility: The tert-butyl groups would likely enhance the solubility of the polymer, which is a crucial factor for processing and device fabrication nih.gov.
Electronic Properties: The sulfur atoms, with their lone pairs of electrons, can interact with the conjugated π-system of the polymer backbone, modulating its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This can affect the material's color, conductivity, and charge-transport properties.
Morphology: The bulky side groups can influence how the polymer chains pack in the solid state, which in turn affects the material's electronic performance.
By copolymerizing this monomer with other aromatic building blocks, a wide range of new materials with tailored optical and electronic properties could be developed for various applications in organic electronics.
Role in Proteomics Research and Chemical Biology Probes
This compound is designated as a specialty chemical for proteomics research masterorganicchemistry.com. Proteomics involves the large-scale study of proteins to understand their roles in biological processes and diseases nih.govnih.gov. Chemical probes are essential tools in this field, used to identify, label, and study the function of specific proteins within complex biological systems nih.govnih.gov.
The utility of this compound in this context stems from its suitability as a core component for building such probes. A typical chemical probe consists of three parts: a reactive group to covalently bind to the target protein, a linker, and a reporter tag (like a fluorescent dye) for detection beilstein-journals.org.
The key features of this compound for this application are:
Reactive Handle: The bromine atom serves as a versatile reactive site. It can be converted into other functional groups or used directly in arylation reactions to attach the core scaffold to a protein, often targeting nucleophilic amino acid residues like cysteine nih.govnih.gov. Palladium-catalyzed bioconjugation methods have been developed to attach aryl halides to proteins under mild, biological conditions nih.gov.
Scaffold and Spacer: The 3,5-bis(tert-butylthio)benzene unit acts as a rigid and well-defined scaffold. The two bulky and hydrophobic tert-butylthio groups can influence how the probe interacts with the target protein, potentially directing it towards hydrophobic pockets. This core also functions as a spacer, separating the reactive group from a reporter tag that could be introduced by modifying the bromo- position.
In a typical application, the bromine would be functionalized, for example, by converting it into an alkyne or azide (B81097) for "click chemistry," or into another group that can be linked to a fluorescent dye or an affinity tag like biotin. The resulting functionalized probe can then be used in proteomics experiments to label proteins of interest for subsequent identification and analysis by mass spectrometry.
Environmental and Toxicological Research Aspects of Halogenated Aryl Thioethers
Photochemical Fate and Degradation Pathways
The environmental persistence of a chemical is significantly influenced by its susceptibility to photochemical degradation—chemical breakdown initiated by the absorption of light. For 1-Bromo-3,5-bis(tert-butylthio)benzene, its photochemical fate is dictated by the two primary chromophores in its structure: the bromo-aromatic system and the aryl thioether linkages.
Aromatic sulfides and disulfides are known to undergo photolysis, primarily through the cleavage of the carbon-sulfur (C-S) or sulfur-sulfur (S-S) bonds. beilstein-journals.orgresearchgate.net In the case of aryl thioethers, irradiation with environmentally relevant wavelengths of light can lead to the homolytic cleavage of the C-S bond, generating an aryl radical and a thiyl radical. beilstein-journals.orgresearchgate.net For this compound, this would result in the formation of a 3,5-bis(tert-butylthio)phenyl radical and a tert-butylthiyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from surrounding media, or recombination to form different products.
Furthermore, the presence of the bromine atom on the aromatic ring introduces another potential degradation pathway. The carbon-bromine (C-Br) bond in bromoarenes is also susceptible to photolytic cleavage, which would lead to the formation of a debrominated aryl radical. wikipedia.org The relative likelihood of C-S versus C-Br bond cleavage would depend on their respective bond dissociation energies and the specific wavelengths of light the compound is exposed to.
Research on the photosensitized oxidation of sulfides has shown that in the presence of photosensitizers and oxygen, sulfoxides can be formed. researchgate.net This suggests that under certain environmental conditions, the sulfur atoms in this compound could be oxidized, leading to the formation of the corresponding sulfoxides and potentially further to sulfones. This oxidation would significantly alter the polarity and, consequently, the environmental mobility and bioavailability of the compound.
Bioaccumulation and Environmental Mobility Considerations
The potential for a chemical to bioaccumulate—to build up in the tissues of living organisms—is a critical factor in assessing its environmental risk. For hydrophobic organic compounds (HOCs) like this compound, bioaccumulation is a significant concern. researchgate.netnih.gov The lipophilicity, or "fat-loving" nature, of a compound, often estimated by its octanol-water partition coefficient (Kow), is a key determinant of its bioaccumulation potential. sfu.ca
The structure of this compound, with its large nonpolar tert-butyl groups and the aromatic ring, suggests a high degree of lipophilicity and therefore a tendency to partition from water into the fatty tissues of aquatic and terrestrial organisms. nih.govdtic.mil Halogenated compounds, in general, are known for their persistence and tendency to bioaccumulate. scirp.orgncert.nic.in
The environmental mobility of a compound is inversely related to its tendency to sorb to soil and sediment. acs.org Due to its expected hydrophobicity, this compound is likely to exhibit strong sorption to organic matter in soil and sediment, which would limit its transport in aqueous systems. nih.gov However, this same property increases the likelihood of its uptake by sediment-dwelling organisms and its subsequent transfer up the food chain.
The metabolism of organosulfur compounds within organisms can influence their bioaccumulation. mdpi.com While some organosulfur compounds can be metabolized and excreted, the presence of the stable bromo-aromatic structure may hinder rapid metabolic breakdown, potentially leading to longer retention times in the body. nih.gov The assessment of bioaccumulation for regulatory purposes often relies on the bioconcentration factor (BCF), which is the ratio of a chemical's concentration in an organism to that in the surrounding water. researchgate.netmdpi.com For highly hydrophobic substances, bioaccumulation is a key criterion for environmental quality standards. nih.govmdpi.com
Development of Sustainable Synthetic Practices for Organobromine Compounds
The synthesis of organobromine compounds has traditionally relied on methods that can be hazardous and environmentally damaging, often involving the use of elemental bromine. researchgate.net In recent years, there has been a significant push towards the development of more sustainable or "green" synthetic practices. ijfmr.com These methods aim to reduce waste, use less hazardous reagents, and improve energy efficiency.
For the synthesis of aryl bromides, sustainable approaches focus on alternatives to traditional electrophilic aromatic bromination which often uses Br2 and a Lewis acid catalyst. wikipedia.orgyoutube.com These greener methods include:
In-situ generation of bromine: This avoids the handling and transport of highly corrosive and toxic liquid bromine by generating it within the reaction mixture from less hazardous bromide salts through oxidation. researchgate.net
Photocatalytic bromination: Utilizing visible light and a photocatalyst to initiate the bromination reaction can lead to milder reaction conditions and higher selectivity.
Electrochemical synthesis: This method uses electricity to drive the bromination reaction, often with high atom economy and reduced waste.
Similarly, the synthesis of aryl thioethers has seen the development of more sustainable catalytic systems. nih.govrsc.org Traditional methods often require harsh conditions, but modern approaches utilize transition-metal catalysts (e.g., copper or palladium) to facilitate the C-S bond formation under milder conditions. acsgcipr.org Recent advancements also include photocatalytic and organocatalytic methods for the synthesis of thioethers, which can avoid the use of metals altogether. nih.govacs.org
The principles of green chemistry, such as atom economy and the use of safer solvents, are central to these new synthetic strategies. ijfmr.com Applying these principles to the synthesis of this compound would involve a multi-step process that incorporates sustainable steps for both the bromination of the aromatic ring and the introduction of the tert-butylthio groups.
Comparative Environmental Impact Studies with Related Aryl Thioethers
Direct comparative environmental impact studies for this compound are not available in the current body of scientific literature. However, a comparative assessment can be inferred by examining the known environmental impacts of its constituent chemical moieties and comparing them to related structures.
The environmental impact of halogenated aromatic compounds is strongly dependent on the nature of the halogen. taylorfrancis.com Generally, the persistence and bioaccumulation potential of halogenated compounds increase with the size of the halogen atom (from fluorine to iodine) and the degree of halogenation. Brominated compounds, such as brominated flame retardants, have come under scrutiny for their persistence, bioaccumulation, and potential toxicity. capes.gov.brnih.gov Compared to its chlorinated analogue, this compound might be expected to have a slightly higher potential for bioaccumulation due to the larger size and greater lipophilicity of the bromine atom.
The thioether functional group itself can influence the environmental behavior of a compound. Sulfur-containing compounds are widespread in nature and can be subject to various biological and chemical transformations. mdpi.comnih.gov However, the presence of the stable aromatic ring and the bulky tert-butyl groups likely confers a higher degree of resistance to degradation compared to simpler alkyl thioethers.
A comparative analysis with other aryl thioethers would need to consider the nature of the other substituents on the aromatic ring. For instance, replacing the tert-butyl groups with smaller alkyl groups or with no alkyl groups at all would likely decrease the lipophilicity and potentially increase the rate of environmental degradation. Conversely, the introduction of additional halogen atoms would be expected to increase its persistence and bioaccumulation potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-3,5-bis(tert-butylthio)benzene, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via bromination of a precursor, such as 3,5-bis(tert-butylthio)benzene, using brominating agents (e.g., Br₂ or N-bromosuccinimide) under controlled conditions. For example, analogous bromination reactions often employ catalysts like Pd₂(dba)₃ and ligands such as BrettPhos in anhydrous THF at low temperatures (-78°C to -10°C) to minimize side reactions . Optimization focuses on solvent choice (e.g., THF for solubility), stoichiometric control of n-BuLi for deprotonation, and purification via silica gel chromatography (yields ~36–74%) .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity. For example, tert-butylthio groups show distinct upfield shifts due to electron-donating effects .
- HRMS : Validates molecular weight and isotopic patterns .
- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., planar vs. twisted conformations in derivatives) .
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~550–600 cm⁻¹) .
Advanced Research Questions
Q. How do steric effects from tert-butylthio groups influence substitution reactions or catalytic applications?
- Methodological Answer : The bulky tert-butylthio groups impose significant steric hindrance, reducing reactivity in nucleophilic substitutions. For instance, in cross-coupling reactions, ligands like BrettPhos may be required to stabilize Pd catalysts and prevent aggregation . Computational modeling (DFT) can predict steric maps, while crystallographic data (e.g., C–S bond lengths and torsional angles) quantify spatial constraints . Comparative studies with less hindered analogs (e.g., trifluoromethyl derivatives) reveal slower reaction kinetics and altered regioselectivity .
Q. How can crystallographic data resolve contradictions in molecular conformation or hydration states?
- Methodological Answer : Hydration states (e.g., 0.15-hydrate in related compounds) are identified via occupancy refinement in X-ray structures using software like SHELXL. Discrepancies in planar vs. twisted conformations are addressed by analyzing π-π stacking distances (e.g., 3.5–4.0 Å) and hydrogen-bonding networks (e.g., O–H⋯N interactions) . For ambiguous cases, synchrotron radiation or low-temperature (<100 K) data collection improves resolution .
Q. What strategies improve regioselectivity in further functionalization (e.g., C–H activation)?
- Methodological Answer :
- Directed C–H Activation : Use directing groups (e.g., oxazoline in derivatives) to guide functionalization to meta/para positions .
- Photoredox Catalysis : Enhances selectivity in radical-based reactions, as seen in analogous trifluoromethylbenzene systems .
- Steric Shielding : Bulky tert-butylthio groups block undesired sites, requiring smaller reagents (e.g., iodide vs. bromide) for selective substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
